5-(Pyridin-2-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Overview
Description
5-(Pyridin-2-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound that features both pyridine and indole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-2-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common method involves the reaction of 2-picolylamine with ethyl acetoacetate to form an enaminoester intermediate. This intermediate is then treated with naphthoquinone in the presence of zinc chloride as a catalyst in cyclopentyl methyl ether (CPME) solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-2-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
5-(Pyridin-2-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Pyridin-2-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate: This compound has a similar structure but includes a hydroxy and carboxylate group.
5-Cyano-1-(pyridin-2-ylmethyl)-1H-indole-3-carboxamido: This compound features a cyano and carboxamido group.
Uniqueness
5-(Pyridin-2-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to its specific combination of pyridine and indole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H17N3 |
---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
5-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrido[4,3-b]indole |
InChI |
InChI=1S/C17H17N3/c1-2-7-16-14(6-1)15-11-18-10-8-17(15)20(16)12-13-5-3-4-9-19-13/h1-7,9,18H,8,10-12H2 |
InChI Key |
QKVNXDNQVHUUOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N(C3=CC=CC=C23)CC4=CC=CC=N4 |
Origin of Product |
United States |
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